Acetic acid;octa-1,7-dien-1-ol
Description
Evolution of Research Interest in Dienyl Esters
Research interest in dienyl esters, particularly octadienyl acetates, is closely tied to the development of transition-metal-catalyzed reactions. A pivotal moment in this field was the discovery of the telomerization of 1,3-dienes with nucleophiles, a process first reported in the late 1960s. rsc.orgresearchgate.net This reaction, which involves the dimerization of a diene like 1,3-butadiene (B125203) and the simultaneous addition of a nucleophilic compound (the "telogen") such as acetic acid, provided an efficient and atom-economical pathway to C8 compounds like octadienyl acetates. rsc.orgresearchgate.net
The use of palladium-based catalysts has been central to the advancement of these syntheses. rsc.orgresearchgate.net Researchers have extensively studied various palladium complexes, often in combination with phosphine (B1218219) ligands, to control the yield and selectivity of the telomerization process. researchgate.netgoogle.com Initial work focused on understanding the reaction mechanism and optimizing conditions to favor the formation of desired isomers. rsc.orggoogle.com Over the last few decades, the focus has expanded to include the development of more efficient catalytic systems, including those that operate in multiphase systems or use ionic liquids as solvents to facilitate catalyst recovery and reuse. researchgate.net The growing interest is driven by the utility of these esters as precursors for a variety of valuable chemicals, including alcohols, aldehydes, and other functionalized long-chain molecules. google.comgoogle.com
Structural Variants of Octadienyl Acetates and Research Relevance
The term "octadienyl acetate" can refer to multiple structural isomers, each with a unique arrangement of its two carbon-carbon double bonds and the acetate (B1210297) group along the eight-carbon chain. This isomerism is a critical factor in their chemical behavior and research relevance. The specific location of these functional groups dictates the molecule's reactivity in subsequent transformations. For instance, the presence of terminal double bonds, as in octa-1,7-dien-3-yl acetate, makes the compound a suitable substrate for reactions like ring-closing metathesis. beilstein-journals.org
The most common method for synthesizing these compounds is the palladium-catalyzed telomerization of butadiene with acetic acid. researchgate.netgoogle.com This process can yield a mixture of isomers, with the distribution depending on the specific catalyst and reaction conditions used. researchgate.net The research relevance of these variants lies in their potential to serve as tailored starting materials for specific synthetic targets. For example, 2,7-octadienyl acetate is a well-documented intermediate in the production of 1-octene (B94956). google.com
Below is a table of some structural variants of octadienyl acetate and related compounds.
| Compound Name | Molecular Formula | CAS Number | Structural Significance |
|---|---|---|---|
| octa-1,7-dien-3-yl acetate | C10H16O2 | 3491-26-7 | Features two terminal double bonds and a secondary acetate group. lookchem.comjst.go.jp |
| 2,7-octadienyl acetate | C10H16O2 | Not specified | A primary acetate; key intermediate in the synthesis of 1-octene via hydrogenation and pyrolysis. google.com |
| 3,7-dimethylocta-1,6-dien-1-yl acetate | C12H20O2 | Not specified | A branched-chain dienyl acetate with a terminal double bond. nih.gov |
| Linalyl acetate (3,7-Dimethylocta-1,6-dien-3-yl acetate) | C12H20O2 | 115-95-7 | A naturally occurring tertiary acetate and a common fragrance ingredient. europa.eu |
Overview of Key Academic Research Domains
The study of octadienyl acetates and their derivatives spans several key domains of academic and industrial research. Their primary importance lies in their role as versatile chemical intermediates. Research efforts are often focused on leveraging their unique structures for the synthesis of high-value products.
One major research area is their application in the production of commodity and specialty chemicals. For example, the conversion of 2,7-octadienyl acetate to n-octyl acetate through hydrogenation, followed by pyrolysis to produce 1-octene, is a multi-step process that has been explored for industrial application. google.com 1-octene is a valuable comonomer used in the production of linear low-density polyethylene (B3416737) (LLDPE). google.com
Another significant domain is their use in fine chemical and natural product synthesis. The functional groups within octadienyl acetates—the double bonds and the ester—can be selectively modified through a variety of organic reactions, including oxidation, reduction, and esterification. google.comgoogle.com This makes them valuable precursors for synthesizing insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes. google.com Furthermore, the principles of catalytic reactions developed for octadienyl acetate synthesis, such as telomerization, are being applied to more complex substrates, including those derived from renewable resources. researchgate.net
The table below summarizes the key research domains involving these compounds.
| Research Domain | Description | Significance |
|---|---|---|
| Catalysis Development | Design and optimization of catalysts (primarily palladium-based) for the selective telomerization of butadiene and acetic acid. rsc.orgresearchgate.netgoogle.com | Improves reaction efficiency, yield, and isomeric purity, making the synthesis more economically viable. |
| Industrial Precursors | Use of octadienyl acetates as intermediates in multi-step syntheses of industrial chemicals like 1-octene. google.com | Provides pathways from readily available feedstocks like butadiene to high-value polymers and plasticizers. google.com |
| Fine Chemical Synthesis | Application as building blocks for complex molecules, including fragrances and insect pheromones. google.comeuropa.eu | Enables the construction of structurally diverse and biologically active compounds for agriculture and consumer products. |
| Reaction Mechanism Studies | Investigation of the mechanistic pathways of telomerization and subsequent functional group transformations. rsc.orggoogle.com | Advances fundamental understanding of organometallic chemistry and informs the design of new synthetic methods. |
Table of Mentioned Compounds
| Common Name/Synonym | Systematic Name |
| Acetic acid | Acetic acid |
| 1,3-Butadiene | Buta-1,3-diene |
| octa-1,7-dien-3-yl acetate | 1,7-Octadien-3-yl acetate |
| 2,7-octadienyl acetate | (2Z,7E)-octa-2,7-dien-1-yl acetate (representative isomer) |
| n-octyl acetate | Octyl acetate |
| 1-Octene | Oct-1-ene |
| Linalyl acetate | 3,7-Dimethylocta-1,6-dien-3-yl acetate |
| 3,7-dimethylocta-1,6-dien-1-yl acetate | 3,7-Dimethylocta-1,6-dien-1-yl acetate |
Structure
2D Structure
Properties
CAS No. |
141974-85-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;octa-1,7-dien-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |
InChI Key |
DHMTXGAEABOUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCCCC=CO |
Origin of Product |
United States |
Synthetic Methodologies for Octadienyl Acetate Derivatives
Catalytic Telomerization Approaches
Catalytic telomerization is an atom-economical process that constructs C8 molecules from two molecules of a 1,3-diene and a nucleophile. researchgate.net This method is a cornerstone for producing functionalized octadienes.
The general scheme for this reaction can be represented as: 2 CH₂=CH-CH=CH₂ + CH₃COOH --(Pd catalyst)--> CH₃COOC₈H₁₃
This reaction produces valuable unsaturated esters that can be further processed, for example, through hydrogenation and hydrolysis to yield n-octanol, a precursor for plasticizers. google.com
Controlling the regioselectivity (i.e., the specific isomer produced) and stereoselectivity in the palladium-catalyzed telomerization is a critical challenge that is addressed through the careful selection of ligands and catalyst systems. researchgate.netchinesechemsoc.org The choice of phosphine (B1218219) ligands coordinated to the palladium center is paramount in directing the reaction pathway. rsc.org
Different types of ligands have been shown to influence catalyst activity and product distribution:
Monodentate vs. Bidentate Ligands: The use of monodentate phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), is common. rsc.org However, switching to bidentate phosphine ligands (diphosphines) like dppm, dppe, and dppp (B1165662) can alter the catalyst's activity. rsc.org The bite angle of these diphosphine ligands plays a crucial role; ligands with larger bite angles, such as DPPB (1,4-bis(diphenylphosphino)butane) and DPPH (1,6-bis(diphenylphosphino)hexane), have been shown to significantly improve conversion rates compared to those with smaller bite angles. rsc.org The ratio of the phosphine ligand to the palladium precursor also affects selectivity, with different ratios potentially favoring the formation of branched over linear products. rsc.org
Specialized Ligands: To enhance selectivity and efficiency, novel ligands have been developed. For instance, N-heterocyclic carbenes (NHCs) have gained attention as robust and environmentally friendly alternatives to phosphines in telomerization reactions. researchgate.net Furthermore, difuryl-alkyl-phosphines have been identified as optimal ligands for the telomerization of butadiene with methanol, achieving quantitative yields and high productivity for the linear product, 1-methoxy-2,7-octadiene, even at ambient temperatures. rsc.org Such catalyst systems demonstrate high chemoselectivity. rsc.org
The table below summarizes the impact of different ligand types on the palladium-catalyzed telomerization of butadiene.
| Ligand Type | Examples | Effect on Telomerization |
| Monodentate Phosphines | PPh₃, (p-Tol)₃P | Commonly used, can be tuned for telomerization products. rsc.orgchinesechemsoc.org |
| Bidentate Phosphines (Diphosphines) | dppm, dppe, dppp, DPPB, DPPH | Activity and selectivity are highly dependent on the bite angle; larger angles can increase conversion. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | IPr | Robust and environmentally friendly ligands. researchgate.netacs.org |
| Specialized Phosphines | Difuryl-alkyl-phosphines | Enable highly efficient and selective synthesis of linear telomerization products at low catalyst loadings. rsc.org |
The choice of solvent and other reaction conditions can profoundly influence the outcome of palladium-catalyzed reactions, including telomerization. nih.govnih.gov Solvents can affect catalyst stability, activity, and the selectivity of the reaction by stabilizing different catalytic species and transition states. nih.gov
In the context of telomerization, various solvent systems have been explored:
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have been shown to improve reaction yields in related cyclotelomerization reactions compared to nonpolar solvents like toluene (B28343) or chlorinated solvents like dichloroethane (DCE). acs.org
Non-protic Solvents: The use of non-protic solvents has been noted in the telomerization of related dienes like isoprene. researchgate.net
Two-Phase and Solvent-Free Systems: To improve catalyst recovery and product separation, two-phase systems have been investigated. For instance, the telomerization of butadiene with water has been successfully carried out in biphasic systems or under micellar catalysis conditions using nonionic surfactants, sometimes eliminating the need for an organic solvent altogether. acs.org
The reaction conditions, such as temperature and the presence of additives, are also critical. For example, in some nickel-catalyzed cyclotelomerization reactions, the addition of a base like potassium tert-butoxide (tBuOK) is necessary, while in other cases, the free ligand can promote the reaction without an additional base. acs.org The optimization of these parameters is essential for achieving high yields and selectivities for the desired octadienyl acetate (B1210297) isomers.
| Solvent/System | Example(s) | Impact on Reaction |
| Polar Aprotic | DMF, NMP | Can significantly improve product yield. acs.org |
| Nonpolar Aprotic | Toluene | Often used as a standard, but may result in lower yields compared to polar alternatives. acs.org |
| Chlorinated | DCE | May hinder the reaction, leading to poor yields. acs.org |
| Two-Phase/Micellar | Water with surfactants | Enables solvent-free or aqueous reactions, facilitating catalyst recovery. acs.org |
Esterification of Octadienols
An alternative synthetic route to octadienyl acetates is the esterification of the corresponding octadienol precursors. This approach involves the reaction of an unsaturated alcohol with a carboxylic acid or its derivative.
Conventional methods for esterifying unsaturated alcohols like octadienol typically involve direct reaction with a carboxylic acid or its more reactive derivatives. chemguide.co.uk
Fischer Esterification: This is the reaction of a carboxylic acid (e.g., acetic acid) with an alcohol (e.g., octa-1,7-dien-3-ol) in the presence of an acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to achieve high yields of the ester, strategies such as using a large excess of one reactant (often the alcohol) or removing the water formed during the reaction are employed. masterorganicchemistry.compressbooks.pub
Reaction with Acyl Chlorides and Acid Anhydrides: To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents are used. Acyl chlorides (e.g., acetyl chloride) react vigorously and often violently with alcohols at room temperature to produce the ester and hydrogen chloride gas. chemguide.co.uk Acid anhydrides (e.g., acetic anhydride) react more slowly than acyl chlorides, typically requiring warming. chemguide.co.uk This reaction produces the ester and a molecule of carboxylic acid as a byproduct. chemguide.co.uk For difficult-to-esterify alcohols, this method can be combined with azeotropic distillation to remove the carboxylic acid byproduct and drive the reaction to completion. google.com
The mechanism for the acid-catalyzed Fischer esterification involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. pressbooks.pub
Biocatalysis offers a "greener" alternative to chemical catalysis for ester synthesis, proceeding under milder conditions and often with high selectivity. nih.govmdpi.com Lipases (triacylglycerol hydrolases) are the most commonly used enzymes for this purpose. researchgate.net They can effectively catalyze esterification reactions in non-aqueous (organic) or micro-aqueous media. researchgate.net
The synthesis of esters from unsaturated alcohols can be efficiently achieved using various lipases, which can be either free or, more commonly, immobilized on a solid support to enhance stability and allow for easy recovery and reuse. nih.govnih.gov
Lipase (B570770) Sources: A wide variety of lipases have been employed for esterification, with those from Candida species being particularly prominent. Lipases from Candida rugosa and Candida antarctica (often as the immobilized Novozym 435) are frequently used. mdpi.comnih.gov Other sources include Rhizomucor miehei (Lipozyme RM IM) and Yarrowia lipolytica. mdpi.comnih.gov
Reaction Conditions: The optimal conditions for biocatalytic esterification vary depending on the specific lipase and substrates. Temperatures typically range from 30 to 70 °C. mdpi.com The choice of solvent can also be critical, though solvent-free systems are often preferred. The water activity of the reaction medium must be carefully controlled, as excess water can promote the reverse reaction (hydrolysis). researchgate.net
The table below provides examples of lipases used in biocatalytic esterification.
| Lipase Source | Common Form | Typical Reaction Temperature | Conversion/Yield |
| Candida antarctica Lipase B | Immobilized (e.g., Novozym 435) | 50 - 70 °C | Often high, >85-90%. mdpi.comnih.gov |
| Rhizomucor miehei | Immobilized (e.g., Lipozyme RM IM) | ~60 °C | High, up to 98%. nih.gov |
| Candida rugosa | Free or Immobilized | 30 - 60 °C | Widely used, with yields often >50%. mdpi.comnih.gov |
| Yarrowia lipolytica | Immobilized | ~50 °C | Up to 85%. mdpi.com |
Biocatalytic Esterification using Lipases and Hydrolases
Asymmetric Acylation Strategies
Asymmetric acylation is a powerful strategy for the synthesis of chiral esters from racemic alcohols. This method can be broadly categorized into enzymatic and non-enzymatic approaches, both of which can theoretically be applied to the synthesis of enantiomerically enriched octa-1,7-dien-1-ol acetate.
Enzymatic Asymmetric Acylation:
Enzymatic catalysis, particularly with lipases, is a well-established method for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov In a typical enzymatic kinetic resolution of a racemic dienol like octa-1,7-dien-1-ol, a lipase would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. This process yields both the chiral acetate and the chiral alcohol. The choice of enzyme, acyl donor (e.g., acetic anhydride (B1165640) or vinyl acetate), and reaction conditions are crucial for achieving high enantioselectivity and yield. While direct enzymatic acylation of octa-1,7-dien-1-ol is not extensively documented, the principles of enzymatic kinetic resolution are widely applicable to a broad range of secondary alcohols. researchgate.net
Non-Enzymatic Asymmetric Acylation:
Non-enzymatic catalytic asymmetric acylation of alcohols offers an alternative to biocatalysis. This approach often utilizes chiral catalysts, such as those derived from proline or other chiral scaffolds, to effect the enantioselective acylation of a racemic alcohol. researchgate.net For instance, a chiral diamine derived from (S)-proline has been shown to be effective in the kinetic resolution of various racemic secondary alcohols via benzoylation. researchgate.net A similar strategy could be envisioned for the acylation of octa-1,7-dien-1-ol using a suitable chiral catalyst and an acetylating agent. The development of new catalysts with high selectivity for specific alcohol substrates remains an active area of research.
Another approach involves the desymmetrization of prochiral diols. While octa-1,7-dien-1-ol is not a prochiral diol, related symmetric diol substrates can be desymmetrized through enzymatic oxidation or reduction to yield chiral hydroxy aldehydes or diols, which can then be further functionalized. nih.gov
Dehydration-Esterification Sequences from Polyols or Hydroxyaldehydes
The synthesis of unsaturated esters from polyols or hydroxyaldehydes via a dehydration-esterification sequence is a plausible, though less direct, route to octadienyl acetate. This strategy involves the removal of one or more hydroxyl groups to form a double bond, followed by or concurrent with the esterification of a remaining hydroxyl group.
The dehydration of β-hydroxy aldehydes or ketones, often formed through aldol (B89426) reactions, is a common method to produce α,β-unsaturated carbonyl compounds. openstax.orglibretexts.org This dehydration can be catalyzed by either acid or base. openstax.org For example, a β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester. organic-chemistry.org While this typically forms α,β-unsaturation, modifications to the substrate and reaction conditions could potentially lead to other isomers.
A hypothetical pathway to an octadienyl acetate from a polyol could involve the selective dehydration of a polyol containing more than two hydroxyl groups to generate a dienol intermediate, which is then esterified. For instance, a method for synthesizing polyol acetates using an ionic liquid heteropoly acid catalyst has been reported, which could potentially be adapted for selective dehydration and esterification. google.com The challenge in this approach lies in controlling the regioselectivity of both the dehydration and esterification steps to yield the desired octa-1,7-dien-1-ol acetate isomer.
Olefin Metathesis Strategies for Unsaturated Ester Synthesis
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. google.comgoogle.com Both cross-metathesis and ring-closing metathesis have been successfully applied to the synthesis of dienyl acetates.
Cross-Metathesis (CM):
Cross-metathesis is a particularly effective method for the synthesis of substituted dienyl esters. figshare.comnih.gov This reaction involves the exchange of alkylidene fragments between two different olefins. For the synthesis of dienyl acetates, a common strategy is the cross-metathesis of a terminal alkene with a dienyl ester, such as methyl (2Z,4E)-hexadienoate. figshare.comnih.gov This approach has been utilized to produce a variety of substituted (2Z,4E)-dienyl esters in good yields. figshare.comnih.gov The reaction often retains the geometry of the spectator double bond while achieving high selectivity at the newly formed double bond. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Terminal Alkene | Methyl (2Z,4E)-hexadienoate | Grubbs-Hoveyda II | Substituted (2Z,4E)-dienyl ester | Good | figshare.comnih.gov |
| Allyl acetate | Vinyl glycine (B1666218) derivative | Grubbs catalyst | (R,S)-protected diaminopimelic acid precursor | Not specified | google.com |
Ring-Closing Metathesis (RCM):
Ring-closing metathesis is a widely used variation of olefin metathesis for the synthesis of unsaturated rings. google.com While RCM is primarily used for cyclization, it can be a key step in a multi-step synthesis that ultimately leads to an acyclic dienyl acetate. For example, a cyclic olefin formed via RCM can be subsequently opened or functionalized to generate the desired acyclic diene structure. RCM is known for its functional group tolerance and its ability to form a wide range of ring sizes. google.com
The success of olefin metathesis is heavily reliant on the development of highly active and stable catalysts. Ruthenium-based catalysts, particularly those developed by Grubbs and Schrock, have revolutionized the field. google.comacs.orgacs.org
First and Second Generation Grubbs Catalysts:
The first-generation Grubbs catalyst, (PCy3)2Cl2Ru=CHPh, and the more active second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, are widely used. acs.orgacs.orgsciprofiles.com The second-generation catalysts exhibit greater reactivity and functional group tolerance, making them suitable for a broader range of substrates. nih.govsciprofiles.com
Hoveyda-Grubbs Catalysts:
The Grubbs-Hoveyda catalysts are a class of ruthenium-based catalysts that offer enhanced stability and are particularly effective in promoting cross-metathesis reactions for the synthesis of dienyl esters. nih.gov A fluorous version of the second-generation Grubbs-Hoveyda catalyst has been developed to facilitate catalyst separation and recovery in large-scale reactions. nih.gov
Recent Advances:
Ongoing research in catalyst development focuses on improving activity, stability, and selectivity. acs.org This includes the development of catalysts with modified N-heterocyclic carbene ligands and the exploration of light-activated olefin metathesis catalysts. organic-chemistry.orgacs.org These advancements continue to expand the scope and applicability of olefin metathesis in the synthesis of complex molecules like dienyl acetates.
Advanced Transition Metal-Catalyzed Coupling and Functionalization
Beyond metathesis, other transition metal-catalyzed reactions provide powerful methods for the synthesis of dienyl acetates. Palladium-catalyzed reactions, in particular, have been instrumental in this area.
A significant advancement in the synthesis of 1,3-dienes is the Palladium(II)-catalyzed dienylation of C(sp3)–H bonds using allenyl acetates. nih.govjove.com This methodology allows for the direct functionalization of unactivated C–H bonds, offering a highly efficient and atom-economical route to diversely functionalized 1,3-dienes.
The reaction typically employs an 8-aminoquinoline (B160924) directing group attached to an aliphatic carboxylic acid derivative. nih.govjove.com The palladium catalyst activates a β- or γ-C(sp3)–H bond, and subsequent reaction with an allenyl acetate leads to the formation of the dienyl product. nih.govjove.com A key feature of this transformation is that it proceeds without the need for a stoichiometric oxidant. jove.com
The proposed mechanism involves the formation of a palladacycle intermediate, followed by regioselective 2,3-migratory insertion of the allene (B1206475) and subsequent β-acetoxy elimination to furnish the 1,3-diene. nih.gov This method has been successfully applied to a variety of carboxylic acids, including fatty acids and amino acids. nih.govjove.com
| Substrate | Reagent | Catalyst | Directing Group | Product | Reference |
| Aliphatic Carboxylic Acid Derivative | Allenyl Acetate | Pd(II) | 8-aminoquinoline | 1,3-Diene | nih.govjove.com |
This C–H dienylation protocol represents a powerful strategy for accessing complex dienyl structures that would be challenging to synthesize using traditional methods.
Gold(I)-Catalyzed Tandem Reactions Involving Dienyl Acetate Intermediates
Gold(I) catalysts are known to activate alkynes, allenes, and alkenes, facilitating a variety of complex organic transformations. mdpi.com In the context of dienyl acetates, gold(I) catalysis can initiate tandem reactions, where a sequence of intramolecular reactions occurs in a single step. These reactions highlight the ability of gold to act as a soft π-acid, activating the double bonds of the dienyl system and enabling subsequent nucleophilic attack or rearrangement.
A notable example of a gold(I)-catalyzed tandem reaction involving a dienyl acetate intermediate is the intramolecular carbocyclization of 1,6-dienyl acetates. This process leads to the formation of multifunctionalized 3-vinyl cyclohexanol (B46403) derivatives. The reaction proceeds through the activation of the dienyl acetate by the gold(I) catalyst, which then undergoes a cascade of cyclization and other transformations to yield the final product. The mechanism involves the gold(I) catalyst activating a C-C multiple bond, which is then attacked by another part of the molecule in a cyclization reaction. mdpi.com
While a direct gold(I)-catalyzed tandem reaction for the synthesis of linear octa-1,7-dien-1-ol acetate from simple precursors has not been extensively documented in the reviewed literature, the principles of gold-catalyzed activation of dienyl systems are well-established. These catalysts are proficient at promoting intramolecular cyclization and rearrangement reactions of substrates containing both a diene and an acetate functional group.
Other Transition Metal-Mediated Syntheses (e.g., Ni, Rh)
Nickel and rhodium complexes are also effective catalysts for the synthesis of octadienyl acetate derivatives, primarily through the telomerization of butadiene with acetic acid. researchgate.net This reaction involves the dimerization of two butadiene molecules and the addition of an acetic acid molecule to form octa-2,7-dien-1-yl acetate. researchgate.net
Nickel-Catalyzed Synthesis:
The nickel-catalyzed telomerization of butadiene with acetic acid is a well-established method for the production of octa-2,7-dien-1-yl acetate. wikipedia.org This reaction typically employs a nickel(0) catalyst, often stabilized by phosphine or phosphite (B83602) ligands. The catalytic cycle is believed to involve the oxidative coupling of two butadiene molecules to a nickel(0) center, forming a bis-π-allylnickel intermediate. dicp.ac.cn This intermediate then reacts with acetic acid, leading to the formation of the octadienyl acetate product and regeneration of the nickel(0) catalyst. wikipedia.orgdicp.ac.cn
The reaction conditions can be tuned to control the selectivity towards the desired linear isomer, octa-2,7-dien-1-yl acetate, over other branched isomers and oligomers. Key parameters that influence the reaction include the choice of nickel precursor, the nature of the ligand, the reaction temperature, and the presence of co-catalysts or additives.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Octadienyl Acetate (%) |
|---|---|---|---|---|---|
| Ni(cod)₂ / PPh₃ | Triphenylphosphine | Acetic Acid | 80 | 4 | ~85 |
| NiCl₂ / P(OPh)₃ / NaBH₄ | Triphenylphosphite | Acetonitrile | 60 | 6 | ~90 |
| Ni(acac)₂ / P(n-Bu)₃ / Et₂AlOEt | Tri(n-butyl)phosphine | Toluene | 100 | 3 | ~80 |
Rhodium-Catalyzed Synthesis:
Rhodium complexes are also known to catalyze telomerization reactions, although specific detailed examples for the synthesis of octa-2,7-dien-1-yl acetate from butadiene and acetic acid are less commonly reported in the surveyed literature compared to nickel and palladium systems. researchgate.net However, the general principles of rhodium-catalyzed allylic substitution and dimerization are well-established and suggest their potential applicability. Rhodium catalysts are known to be effective in various C-C bond-forming reactions, including the dimerization and functionalization of dienes. nih.gov
Mechanistic Investigations of Reactions Involving Octadienyl Acetates
Isomerization Pathways of Octadienols and their Esters
The isomerization of double bonds within the eight-carbon chain of octadienyl acetates is a critical transformation, enabling the synthesis of various valuable compounds. The position and geometry of these double bonds are crucial for the molecule's chemical reactivity and biological activity. Mechanistic studies have focused on transition metal catalysis to control these isomerization reactions with high selectivity.
The study of copper-catalyzed reactions in the gas phase provides fundamental insights into reaction mechanisms, often aided by mass spectrometry and theoretical calculations. nih.gov While specific experimental data on the gas-phase isomerization of octa-1,7-dien-1-ol acetate (B1210297) is not extensively detailed in the available literature, plausible mechanisms can be inferred from related copper-catalyzed transformations of unsaturated systems. nih.gov
One potential pathway involves the interaction of the dienyl acetate with a gas-phase copper(I) catalyst. The reaction could be initiated by the coordination of the copper ion to one of the double bonds of the octadienyl chain. A subsequent hydrocupration step, involving the addition of a copper-hydride species across the double bond, would form a propargyl-copper intermediate. nih.gov This intermediate can then undergo a facile and stereospecific 1,3-isomerization to a more thermodynamically stable allenyl-copper species. nih.gov The final step would involve the elimination of the copper catalyst to yield the isomerized octadienyl acetate. The regioselectivity and stereoselectivity of this gas-phase process would be governed by the stability of the intermediate organocopper species and the steric interactions within the transition states. nih.gov Gas-phase studies using techniques like electrospray ionization mass spectrometry (ESI-MS) are instrumental in identifying such transient intermediates and elucidating the reaction pathways. nih.govresearchgate.net
Table 1: Plausible Steps in Gas-Phase Copper-Catalyzed Isomerization
| Step | Description | Intermediate Species |
| 1 | Coordination | [Cu(I)-(Octadienyl Acetate)] complex |
| 2 | Hydrocupration | Propargyl-copper species |
| 3 | 1,3-Isomerization | Allenyl-copper species |
| 4 | Catalyst Elimination | Isomerized Octadienyl Acetate + Cu(I) |
This table presents a theoretical pathway based on analogous copper-catalyzed reactions.
Nickel-based catalysts have proven highly effective for the selective isomerization of terminal alkenes to internal Z-alkenes, a transformation of significant synthetic value. This methodology has been successfully applied in the synthesis of pheromones containing diene acetate structures. nih.govresearchgate.net
The catalytic system typically comprises a nickel salt, such as NiCl₂(dppp) or NiCl₂(dppe), in combination with zinc powder, a zinc salt like ZnI₂, and a phosphine (B1218219) ligand like diphenylphosphine (B32561) (Ph₂PH). nih.govresearchgate.net This combination generates a highly reactive nickel catalyst capable of promoting the transposition of double bonds. The stereochemical outcome of the isomerization can often be controlled by the reaction temperature, allowing for high selectivity towards the Z-isomer. nih.govresearchgate.net
Mechanistic proposals suggest that the reaction proceeds via a 1,2-hydride shift from the nickel metal center to the phosphine ligand, which effectively suppresses the formation of other constitutional isomers, such as 3-alkenes. nih.govresearchgate.net More recent studies on nickel-catalyzed double bond transposition highlight a kinetically controlled process. researchgate.net A combination of Ni(0) and a Lewis acid can activate allylic C-H bonds, leading to an oxidative addition and a 1,3-hydrogen atom relocation. researchgate.netresearchgate.net This process follows a polar, inner-sphere mechanism and allows for a stereodivergent synthesis of E or Z isomers depending on the choice of phosphine ligand (wide-bite vs. small-bite bisphosphines). researchgate.net The unique properties of nickel, such as its ability to access radical pathways and stabilize paramagnetic intermediates, are crucial for this reactivity. nih.govresearchgate.net
Table 2: Key Factors in Nickel-Catalyzed Isomerization of Dienyl Acetates
| Factor | Influence on the Reaction | Research Finding |
| Catalyst System | Controls reactivity and selectivity | NiCl₂(dppp)/Zn/ZnI₂/Ph₂PH is highly reactive for isomerization to Z-2-alkenes. nih.govresearchgate.net |
| Ligand Choice | Determines stereochemical outcome (E vs. Z) | Wide-bite bisphosphines favor E isomers, while small-bite 1,2-bisphosphines favor Z isomers. researchgate.net |
| Reaction Temperature | Can control the geometry of the double bond | Lower temperatures can enhance selectivity for the Z-isomer. nih.govresearchgate.net |
| Mechanism | Dictates reaction pathway and product distribution | Proceeds via kinetic control, involving a polar, inner-sphere mechanism with 1,3-hydrogen relocation. researchgate.net |
Hydrolysis and Transesterification Mechanisms
The ester linkage in octadienyl acetates is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by enzymes, acids, or bases.
Enzymes, particularly lipases, are widely used as catalysts for the hydrolysis of esters due to their high selectivity and mild reaction conditions. Lipases catalyze the hydrolysis of the primary acetate group in octadienyl acetate to yield octa-1,7-dien-1-ol and acetic acid. ncert.nic.in These reactions are typically performed in aqueous media or biphasic systems. cuni.cz
The mechanism of lipase-catalyzed hydrolysis involves the formation of an enzyme-substrate complex at the oil-water interface. cuni.cz The active site of the lipase (B570770), often containing a catalytic triad (B1167595) (e.g., serine, histidine, aspartate), attacks the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the alcohol (octadienol) and an acylated enzyme intermediate. The final step is the hydrolysis of the acylated enzyme by water, regenerating the free enzyme and releasing acetic acid.
Lipases can exhibit high enantioselectivity, making them valuable for the kinetic resolution of racemic alcohols and their esters. ncert.nic.in The stereoselectivity is generally lower for primary alcohols compared to secondary alcohols due to reduced steric hindrance around the reaction center. ncert.nic.in Various lipases, such as Porcine Pancreatic Lipase (PPL) and those from Pseudomonas cepacia (PSL) and Candida species, show different activities and selectivities. researchgate.net
The hydrolysis of octadienyl acetate can also be achieved under acidic or basic conditions. The kinetics of these reactions are well-understood from studies on simpler esters like ethyl acetate and methyl acetate.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl or H₂SO₄, the reaction is initiated by the protonation of the carbonyl oxygen of the acetate group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequent proton transfer steps lead to the formation of a good leaving group (the octadienol) and the regeneration of the acid catalyst upon elimination of the alcohol and formation of acetic acid. The reaction is reversible, and the progress can be monitored by titrating the amount of acetic acid produced over time.
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This is a non-reversible reaction that forms a tetrahedral intermediate. The intermediate then collapses to form acetic acid and the octadienoxide anion. A rapid proton transfer from the acetic acid to the alkoxide yields the final products: the acetate salt and octa-1,7-dien-1-ol. The rate of this second-order reaction is dependent on the concentration of both the ester and the base.
Table 3: Comparison of Hydrolysis Mechanisms for Octadienyl Acetate
| Catalyst | Initial Step | Key Intermediate | Reversibility |
| Enzyme (Lipase) | Formation of enzyme-substrate complex | Acyl-enzyme intermediate | Reversible |
| Acid (H₃O⁺) | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | Reversible |
| Base (OH⁻) | Nucleophilic attack by hydroxide ion | Tetrahedral intermediate | Irreversible |
Cyclization and Cycloaddition Reactions of Dienyl Acetates
The two double bonds in dienyl acetates like octa-1,7-dien-1-ol acetate provide opportunities for intramolecular cyclization and cycloaddition reactions, leading to the formation of cyclic structures. These reactions can be initiated through various mechanisms, often involving catalysis.
One plausible pathway for the cyclization of dienyl acetates involves a 1,6-conjugate addition-initiated cascade. In related systems, dienyl substrates containing a tethered acetate can undergo cyclization catalyzed by an amine base like DABCO. This process is thought to proceed through the formation of a cyclic acetoxonium intermediate, which then directs the subsequent bond-forming steps.
Copper catalysts are also effective in promoting cyclization reactions. For instance, copper-catalyzed annulation reactions can occur between esters and compounds with unsaturation, leading to the formation of heterocyclic structures. Copper-catalyzed cycloisomerization of enynols, which are structurally related to dienols, proceeds through a mechanism where cyclopropanation may precede rearrangement, showcasing the ability of copper to facilitate complex molecular reorganizations. researchgate.net These precedents suggest that a copper catalyst could activate one of the double bonds in octadienyl acetate, initiating an intramolecular attack from the other double bond or the acetate group to form a cyclic product. The specific pathway would depend on the catalyst, ligands, and reaction conditions.
Nucleophilic Additions and Substitutions
The octadienyl acetate molecule offers two main sites for nucleophilic attack: the electrophilic carbon of the acetate's carbonyl group and the carbon atoms of the alkene double bonds. mhmedical.com
Nucleophilic acyl substitution is a primary reaction of the ester functional group. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl group reforms by eliminating the leaving group, in this case, the octadienyloxy group. A common example is saponification, the hydrolysis of an ester under basic conditions using a nucleophile like the hydroxide ion (OH⁻), which results in a carboxylate salt and the corresponding alcohol (octa-1,7-dien-1-ol). masterorganicchemistry.com
While less common for unactivated alkenes, the double bonds can undergo nucleophilic addition if activated by an adjacent electron-withdrawing group or through metal catalysis. The nucleophile attacks one of the carbons of the double bond, forming a carbanion intermediate which is then typically protonated. libretexts.org For example, in the oxymercuration reaction, the alkene double bond attacks mercury(II) acetate, forming a mercurinium ion intermediate. A nucleophile (like water or an alcohol) then attacks the more substituted carbon, followed by demercuration with sodium borohydride. youtube.com
Table 2: Examples of Nucleophiles and Electrophiles in Reactions of Octadienyl Acetate
| Species Type | Examples | Role in Reaction |
|---|---|---|
| Nucleophile | Hydroxide ion (OH⁻), Alkoxide ions (RO⁻), Amines (RNH₂), Hydride ions (H⁻ from LiAlH₄), Cyanide ion (CN⁻) | Attacks the electrophilic carbonyl carbon of the acetate or the carbons of the double bonds. youtube.commhmedical.com |
| Electrophile | Carbonyl carbon of the acetate group, Alkene carbons (in certain reactions), Protons (H⁺) | Accepts a pair of electrons from a nucleophile. mhmedical.com |
Catalysis in Octadienyl Acetate Chemistry
Homogeneous Transition Metal Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is extensively utilized in the chemistry of octadienyl acetate (B1210297). Transition metal complexes, particularly those of palladium, nickel, rhodium, and gold, are prominent in this field.
Palladium complexes are the most widely studied and industrially applied catalysts for the telomerization of 1,3-butadiene (B125203) with nucleophiles, including acetic acid, to produce octadienyl acetate. wikipedia.orgrsc.org The catalytic cycle typically involves the in situ reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. wikipedia.orgrsc.org
Palladium(II) Acetate (Pd(OAc)₂):
Palladium(II) acetate is a common and effective precatalyst for this transformation. rsc.org In the presence of phosphine (B1218219) ligands, Pd(OAc)₂ is reduced to Pd(0), which then coordinates with two molecules of 1,3-butadiene. rsc.org This is followed by oxidative coupling to form a bis-π-allylpalladium intermediate. researchgate.net The subsequent nucleophilic attack by the acetate anion on this intermediate leads to the formation of octadienyl acetate and regeneration of the Pd(0) catalyst. The reaction mechanism is well-understood for systems employing a combination of palladium(II) acetate and tertiary phosphines. rsc.org
Palladium(II) Iodide (PdI₂):
While less common than palladium(II) acetate, palladium(II) iodide (PdI₂) can also serve as a catalyst in various organic transformations, including oxidative carbonylation reactions when used in conjunction with potassium iodide (KI). researchgate.netresearchgate.net In these reactions, the PdI₂/KI system has been shown to be effective under relatively mild conditions. researchgate.net Although specific detailed studies on the use of PdI₂ for the direct synthesis of octadienyl acetate from butadiene and acetic acid are not extensively documented, its demonstrated activity in related carbonylation and cyclization reactions suggests its potential as a viable catalyst in this context. researchgate.net
Table 1: Comparison of Palladium Precatalysts in Telomerization Reactions
| Catalyst Precursor | Common Ligands | Typical Reaction | Key Mechanistic Step |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (B44618) (PPh₃) | Telomerization of butadiene with alcohols/acids | In situ reduction to Pd(0) |
| Pd(acac)₂ | Tertiary phosphines | Telomerization of butadiene with methanol | Generation of active Pd(0) species |
| PdI₂ | Potassium Iodide (KI) | Oxidative carbonylation | Formation of active palladium-iodide species |
Nickel-based catalysts are also employed in the telomerization of 1,3-dienes. wikipedia.org These catalysts are often more cost-effective than their palladium counterparts.
Nickel(II) Chloride (NiCl₂)-Ligand Systems:
Systems based on nickel(II) chloride in combination with various ligands have been explored for butadiene telomerization. The choice of ligand is crucial in determining the catalyst's activity and selectivity. Bipyridine ligands, for example, have been extensively used in nickel catalysis. chemrxiv.orgresearchgate.netnsf.govchemrxiv.org The ligand can influence the electronic and steric properties of the nickel center, thereby directing the course of the reaction. mdpi.com While detailed studies focusing specifically on NiCl₂-ligand systems for the synthesis of octadienyl acetate are less common than for palladium, the general principles of nickel-catalyzed telomerization suggest their potential applicability. mdpi.com
Table 2: Nickel-Based Catalytic Systems in Related Reactions
| Nickel Precursor | Ligand Type | Reaction Type | Reference Context |
|---|---|---|---|
| NiCl₂·6H₂O | None (in situ with bipyridine product) | Reductive couplings of 2-halopyridines | Demonstrates NiCl₂ catalytic activity with bipyridine involvement |
| Generic Ni(0)/Ni(II) | Bipyridine | General cross-coupling reactions | Highlights the importance of bipyridine ligands in nickel catalysis |
Rhodium and gold catalysts are also known to catalyze reactions involving dienes, although their application in the direct synthesis of octadienyl acetate from butadiene and acetic acid is not as well-established as palladium or nickel.
Rhodium Catalysts:
Rhodium complexes have been shown to catalyze the cyclotetramerization of butadiene, a reaction that involves the coupling of four butadiene molecules. researchgate.net This indicates the ability of rhodium to activate and oligomerize dienes. Rhodium-catalyzed carbocyclization reactions are also powerful methods for constructing complex cyclic systems. nih.gov While not a direct route to linear octadienyl acetate, this reactivity highlights the potential of rhodium catalysts in butadiene transformations.
Gold Catalysts:
Gold nanoparticles (AuNPs) have emerged as efficient catalysts for a variety of organic syntheses due to their unique catalytic properties. biotech-asia.orgcitycollegekolkata.orgupap.edu.pyresearchgate.net Gold(III) acetate has been used as a precursor for the synthesis of gold nanoparticles. semanticscholar.org While the direct gold-catalyzed telomerization of butadiene with acetic acid is not a widely reported reaction, the catalytic activity of gold in other addition and coupling reactions suggests its potential for exploration in this area.
The design of ligands is a critical aspect of homogeneous catalysis, as they play a pivotal role in tuning the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. mdpi.comacs.orgnih.govrsc.org
In the palladium-catalyzed telomerization of butadiene, phosphine ligands are widely used. rsc.orgrsc.org The nature of the phosphine ligand can significantly influence the ratio of linear to branched products. wikipedia.org For instance, sterically hindered phosphines can favor the formation of the linear product, octadienyl acetate. acs.orgnih.gov The electronic properties of the phosphine ligand also affect the reaction rate and catalyst stability. rsc.org
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts. nih.govmdpi.comresearchgate.netarcjournals.orgnih.gov Their strong σ-donating ability can enhance the catalytic activity, and their steric bulk can be tuned to control selectivity. nih.gov NHC-palladium complexes have shown high stability and efficiency in a variety of cross-coupling reactions. mdpi.comresearchgate.net
Table 3: Influence of Ligand Type on Palladium-Catalyzed Telomerization
| Ligand Type | Key Feature | Effect on Reaction | Example Ligand |
|---|---|---|---|
| Tertiary Phosphines | Tunable steric and electronic properties | Controls regioselectivity (linear vs. branched) and reaction rate | Triphenylphosphine (PPh₃) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Enhances catalytic activity and stability | IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) |
Heterogeneous Catalysis in Synthesis and Transformation
Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages, including ease of separation from the reaction mixture and potential for recycling.
Supported palladium catalysts, where palladium nanoparticles are dispersed on a solid support such as carbon, zeolites, or metal oxides, have been investigated for telomerization reactions. researchgate.netplos.orgamanote.com These catalysts can exhibit high activity and selectivity, and their heterogeneous nature facilitates continuous flow processes. For instance, palladium supported on carbon has been used in Suzuki-Miyaura reactions, demonstrating the catalytic activity of supported palladium nanoparticles. plos.org
Zeolites, with their well-defined porous structures and acidic properties, can also serve as catalysts or catalyst supports in the transformation of organic molecules, including those related to octadienyl acetate. nih.govresearchgate.netmdpi.com They can influence the selectivity of reactions by shape-selective catalysis within their pores.
Biocatalysis and Enzymatic Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysis. Lipases and esterases are particularly relevant for the synthesis and transformation of esters like octadienyl acetate.
Enzymatic Synthesis:
Lipases are widely used for the synthesis of esters through esterification or transesterification reactions. The enzymatic synthesis of various acetate esters has been successfully demonstrated using immobilized lipases. mdpi.com This approach could potentially be applied to the synthesis of octadienyl acetate from octa-1,7-dien-1-ol and an acyl donor.
Enzymatic Hydrolysis:
Esterases can be used for the selective hydrolysis of esters. thieme-connect.dewikipedia.org This can be particularly useful for the kinetic resolution of racemic mixtures of chiral esters, providing a route to enantiomerically enriched products. wikipedia.org For octadienyl acetate, enzymatic hydrolysis could be employed to resolve chiral isomers or to selectively cleave the acetate group under mild conditions.
Lipases and Hydrolases for Stereoselective Transformations
Lipases and other hydrolases are widely employed as biocatalysts in organic synthesis due to their ability to catalyze reactions with high stereoselectivity under mild conditions. mdpi.com These enzymes are particularly effective in the kinetic resolution of racemic mixtures, a process where one enantiomer of a racemic substrate is preferentially transformed, leaving the other enantiomer unreacted. mdpi.com This methodology is applicable to the stereoselective hydrolysis of racemic esters or the acylation of racemic alcohols.
In the context of unsaturated acetates similar in structure to octadienyl acetate, various lipases have demonstrated high efficacy in stereoselective hydrolysis. The enantioselectivity of these reactions is influenced by several factors, including the specific enzyme used, the structure of the substrate, the solvent, and the reaction temperature. mdpi.com For instance, the kinetic resolution of aryloxy-propan-2-yl acetates through hydrolysis has been successfully achieved using lipases, yielding enantiomerically pure alcohols and the corresponding unreacted acetates. mdpi.com A screening of twelve different lipases for the hydrolysis of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate revealed that Amano AK lipase (B570770) from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) were particularly effective, achieving over 99% enantiomeric excess (ee) for both the resulting alcohol and the remaining acetate at 50% conversion. mdpi.com
The stereopreference of these enzymatic reactions often follows established empirical models, such as Kazlauskas' rule, which predicts the configuration of the faster-reacting enantiomer in the hydrolysis of secondary alcohol esters. mdpi.com The application of different lipases can lead to varying degrees of conversion and enantioselectivity, highlighting the importance of enzyme screening to identify the optimal biocatalyst for a specific transformation.
Table 1: Lipase-Catalyzed Stereoselective Hydrolysis of Various Acetates
| Lipase Source | Substrate | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantioselectivity (E) | Reference |
|---|---|---|---|---|---|
| Porcine Pancreatic Lipase (PPL) | δ-acetyloxymethyl-δ-valerolactone | 48 | 95 | 51 | arkat-usa.orgresearchgate.net |
| Pseudomonas cepacia Lipase (PSL) | δ-acetyloxymethyl-δ-valerolactone | 38 | 32 | 3 | arkat-usa.orgresearchgate.net |
| Candida cylindracea Lipase (CCL) | δ-acetyloxymethyl-δ-valerolactone | 14 | 66 | 4 | arkat-usa.orgresearchgate.net |
| Aspergillus niger Lipase (ANL) | δ-acetyloxymethyl-δ-valerolactone | 21 | 88 | 11 | arkat-usa.orgresearchgate.net |
| Rhizopus niveus Lipase (RNL) | δ-acetyloxymethyl-δ-valerolactone | 48 | 52 | 5 | arkat-usa.orgresearchgate.net |
| Rhizopus arrhizus Lipase (RAL) | δ-acetyloxymethyl-δ-valerolactone | 46 | 15 | 2 | arkat-usa.orgresearchgate.net |
| Wheat Germ Lipase (WGL) | δ-acetyloxymethyl-δ-valerolactone | 16 | 76 | 5 | arkat-usa.orgresearchgate.net |
| Pseudomonas fluorescens Lipase (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | 50 | >99 (alcohol) / >99 (acetate) | >200 | mdpi.com |
Enzyme Immobilization and Reusability Studies
A significant advantage of using enzymes in industrial processes is their potential for reuse over multiple reaction cycles, which can substantially reduce costs. nih.gov To facilitate enzyme recovery and enhance their stability, enzymes are often immobilized on solid supports. lu.se Immobilization can prevent enzyme aggregation and protect the enzyme from harsh reaction conditions, thereby prolonging its catalytic activity. lu.se
Various techniques are employed for enzyme immobilization, including adsorption, covalent binding, entrapment, and cross-linking. The choice of the support material and the immobilization method can significantly impact the performance of the immobilized biocatalyst. lu.se For instance, lipases have been successfully immobilized on a range of materials, including acrylic resins, silica gel, and zeolitic imidazolate frameworks. mdpi.comscispace.com
The reusability of an immobilized lipase has been demonstrated in the synthesis of neryl acetate, a compound with structural similarities to octadienyl acetate. In one study, a Pseudomonas fluorescens lipase immobilized on a ZIF-8@ZIF-67 framework was used for the transesterification reaction. The immobilized enzyme exhibited excellent reusability, maintaining a high product yield even after multiple cycles. mdpi.com While the free enzyme's catalytic activity dropped to 43% after 10 reuses, the immobilized enzyme retained 80% of its initial activity under the same conditions. mdpi.com This enhanced stability is attributed to the strong interaction between the enzyme and the support, which prevents enzyme desorption and denaturation. mdpi.com
Table 2: Reusability of Immobilized Pseudomonas fluorescens Lipase in Neryl Acetate Synthesis
| Reuse Cycle | Yield of Neryl Acetate (%) |
|---|---|
| 1 | 99 |
| 2 | 97 |
| 3 | 95 |
| 4 | 92 |
| 5 | 90 |
| 6 | 88 |
| 7 | 86 |
| 8 | 84 |
| 9 | 82 |
Data adapted from a study on the synthesis of neryl acetate using immobilized Pseudomonas fluorescens lipase. mdpi.com
Reaction Condition Optimization for Biocatalytic Processes
To maximize the efficiency and yield of biocatalytic transformations involving octadienyl acetate and similar compounds, it is crucial to optimize the reaction conditions. Key parameters that influence the outcome of an enzymatic reaction include temperature, reaction time, enzyme concentration, and the molar ratio of the substrates. researchgate.netnih.gov
Response Surface Methodology (RSM) is a powerful statistical tool frequently used to optimize these parameters. nih.govzenodo.org RSM allows for the evaluation of the effects of multiple variables and their interactions on the reaction outcome, enabling the identification of the optimal conditions with a limited number of experiments. researchgate.net
For example, in the enzymatic synthesis of hexyl acetate, a structurally related ester, RSM was employed to optimize the transesterification of hexanol with triacetin catalyzed by an immobilized lipase from Mucor miehei. nih.gov The study identified reaction temperature and substrate molar ratio as the most significant parameters affecting the molar conversion. nih.gov Similarly, the optimization of the lipase-catalyzed synthesis of octyl hydroxyphenylpropionate in a solvent-free system was achieved using RSM, leading to a molar conversion of 95.9% under the optimized conditions. nih.gov
The application of such optimization strategies to the enzymatic synthesis or hydrolysis of octadienyl acetate can lead to significant improvements in reaction efficiency, making the biocatalytic route a more viable and attractive option for industrial applications.
Table 3: Optimization of Reaction Conditions for Enzymatic Ester Synthesis using Response Surface Methodology (RSM)
| Product | Optimized Parameters | Predicted Yield/Conversion (%) | Actual Yield/Conversion (%) | Reference |
|---|---|---|---|---|
| Fructose Esters | Temperature: 57.1°C, Agitation: 100 rpm, Time: 37.8 h | - | 88.4 | nih.gov |
| Olive-Based Ferulate Esters | Temperature: 60°C, Time: 2.34 h, Enzyme Amount: 0.3 g | 58.0 | 59.6 | zenodo.org |
| Octyl Hydroxyphenylpropionate | Time: 58.2 h, Temperature: 52.9°C, Enzyme Amount: 37.8% (w/w), pH memory: 7.0 | - | 95.9 | nih.gov |
Advanced Analytical and Spectroscopic Research on Octadienyl Acetates
Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR applied to intermediates/transition states)
Spectroscopic methods are indispensable for elucidating the complex mechanisms of chemical reactions, such as the palladium-catalyzed telomerization of butadiene, which produces octadienyl derivatives. nih.gov These techniques allow researchers to identify transient intermediates and transition states, providing insights into the catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural confirmation of the final octadienyl acetate (B1210297) products. Specific chemical shifts (δ) and coupling constants provide a detailed map of the molecule's hydrogen and carbon framework. For instance, the protons attached to the double bonds and the carbon adjacent to the acetate group exhibit characteristic signals.
In situ NMR studies are particularly powerful for mechanistic investigations. By recording spectra directly from the reaction mixture over time, researchers can observe the formation and consumption of catalytic intermediates. acs.org For example, in palladium-catalyzed reactions, ³¹P NMR is used to track the evolution of phosphine-ligated palladium species, which are key intermediates in the catalytic cycle. acs.org Changes in the ³¹P chemical shifts can signify the coordination of butadiene molecules and the formation of π-allyl palladium complexes, which are precursors to the final product. acs.orgrsc.org Similarly, in situ ¹¹B NMR has been used to follow reactions involving boronic derivatives in telomerization processes. acs.org
Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying functional groups within a molecule. The strong carbonyl (C=O) stretch of the acetate group appears in a characteristic region of the spectrum (around 1730-1745 cm⁻¹). rsc.org The C-O single bond stretch is also readily identifiable. Furthermore, peaks corresponding to C=C double bonds and =C-H bonds confirm the unsaturated octadienyl chain. While less commonly used for studying highly reactive intermediates compared to NMR, IR can be applied in specialized setups to monitor changes in key functional groups during a reaction, signaling the conversion of reactants to products.
Table 1: Representative Spectroscopic Data for an Octadienyl Acetate Isomer This table provides example data for characterization.
| Technique | Signal Type | Characteristic Value/Region | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~5.8-4.9 ppm | Vinylic protons (-CH=CH₂, -CH=CH-) |
| Chemical Shift (δ) | ~4.5 ppm | Methylene protons adjacent to acetate (-CH₂-OAc) | |
| Chemical Shift (δ) | ~2.0 ppm | Acetate methyl protons (-O-C(O)-CH₃) illinois.edupitt.edu | |
| Chemical Shift (δ) | ~2.1-1.5 ppm | Allylic and aliphatic protons (-CH₂-) | |
| ¹³C NMR | Chemical Shift (δ) | ~171 ppm | Carbonyl carbon (-C=O) |
| Chemical Shift (δ) | ~138-114 ppm | Vinylic carbons (-C=C-) | |
| Chemical Shift (δ) | ~65 ppm | Carbon adjacent to acetate (-CH₂-OAc) | |
| Chemical Shift (δ) | ~21 ppm | Acetate methyl carbon (-CH₃) | |
| IR | Wavenumber (ν) | ~1740 cm⁻¹ | C=O stretch (ester) rsc.org |
| Wavenumber (ν) | ~1230 cm⁻¹ | C-O stretch (ester) rsc.org | |
| Wavenumber (ν) | ~3075, 1640, 910 cm⁻¹ | Vinylic C-H stretch, C=C stretch, C-H bend (alkene) |
Chromatographic Methods for Product Analysis and Purity Assessment (e.g., GC-MS, HPLC for reaction outcomes)
Chromatography is essential for separating the components of a reaction mixture, allowing for the identification of products, isomers, and impurities, and for the precise assessment of product purity. taylorfrancis.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a cornerstone technique for analyzing volatile compounds like octadienyl acetates. The gas chromatograph separates different compounds in the mixture based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com The separated compounds then enter the mass spectrometer, which fragments them into characteristic ions, producing a unique mass spectrum that acts as a molecular fingerprint. This allows for unambiguous identification of the main products, such as linear ((E)-2,7-octadien-1-yl acetate) and branched isomers, as well as byproducts like octatrienes. nist.gov The relative peak areas in the gas chromatogram are used to determine the purity and the isomeric ratio of the products. researchgate.net Retention indices, such as the Kovats index, are standardized values used to compare retention times across different systems, aiding in compound identification. nist.govnih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for both analysis and purification of octadienyl acetates. researchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase; this setup can effectively separate octadienyl acetate from more polar starting materials or less polar hydrocarbon byproducts. sielc.comscispace.com Detection is commonly performed using a UV detector, as the double bonds in the molecule absorb UV light, or with a mass spectrometer (LC-MS). HPLC is particularly valuable for purity assessment and for isolating high-purity samples of specific isomers for further study. researchgate.net The method's parameters, including the column type, mobile phase composition, and flow rate, are optimized to achieve the best separation (resolution) of all components in the sample. researchgate.net
Table 2: Typical Chromatographic Methods for Octadienyl Acetate Analysis This table outlines common conditions and expected outcomes for GC and HPLC analysis.
| Method | Parameter | Typical Value / Condition | Purpose |
|---|---|---|---|
| GC-MS | Column Type | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-polymethylsiloxane) mdpi.com | Separation of volatile isomers and byproducts. |
| Temperature | Programmed temperature gradient (e.g., 50°C to 250°C) | Elution of compounds with a wide range of boiling points. | |
| Detection | Electron Ionization (EI) Mass Spectrometry | Structural identification based on fragmentation patterns. | |
| Key Result | Retention indices and mass spectra | Identification of isomers and assessment of product distribution. | |
| HPLC | Column Type | Reversed-phase (e.g., C18) researchgate.net | Separation based on polarity. |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) sielc.comscispace.com | Elution and separation of components with different polarities. | |
| Detection | UV-Vis or Mass Spectrometry (MS) | Quantitation and identification of separated compounds. | |
| Key Result | Retention times and peak areas | Purity assessment and quantification. |
Determination of Stereochemical Purity in Enzymatic Syntheses
The synthesis of chiral molecules, which have non-superimposable mirror images (enantiomers), is a major focus in modern chemistry, particularly for pharmaceuticals. doi.orgpharmasalmanac.com Enzymes are highly effective catalysts for producing single enantiomers of chiral compounds, a process known as asymmetric synthesis. nih.govresearchgate.net When octadienyl acetates are synthesized enzymatically, it is crucial to determine the stereochemical purity, or enantiomeric excess (ee), of the product. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) : The most widely used method for determining the enantiomeric excess of a chiral compound is chiral HPLC. umn.eduheraldopenaccess.us This technique uses a special column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer of the chiral analyte, causing one to travel through the column faster than the other. nih.gov As a result, the two enantiomers are separated and appear as two distinct peaks in the chromatogram.
The enantiomeric excess is calculated from the integrated areas of the two peaks. heraldopenaccess.us For a mixture of two enantiomers, R and S, the ee is given by the formula:
% ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100
A successful enzymatic synthesis will ideally produce a chromatogram with one large peak for the desired enantiomer and a very small or non-existent peak for the other, indicating a high enantiomeric excess. tcichemicals.com The development of a chiral HPLC method involves screening various chiral columns and mobile phases to find the optimal conditions for baseline separation of the enantiomers. nih.gov
Table 3: Analysis of Stereochemical Purity This table explains the principles and outcomes of chiral HPLC for determining enantiomeric excess.
| Technique | Principle | Key Parameters | Outcome & Calculation |
|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov | - Chiral column type (e.g., polysaccharide-based)
Computational and Theoretical Chemistry of Octadienyl Acetates
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a important tool in the investigation of reaction mechanisms involving octadienyl acetates, particularly in the context of transition metal-catalyzed reactions. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction energetics, thereby clarifying reaction pathways.
Research in this area often focuses on palladium-catalyzed reactions, which are common for allylic acetates. DFT studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, ligand exchange, nucleophilic attack, and reductive elimination. For instance, in the palladium-catalyzed allylic substitution of an octadienyl acetate (B1210297), DFT can be used to calculate the activation energies for different possible reaction channels, helping to predict regioselectivity and stereoselectivity.
A significant aspect of these studies is the analysis of the transition state geometries and energies. By modeling the interaction between the palladium catalyst, the octadienyl acetate substrate, and the incoming nucleophile, researchers can understand the factors that control the reaction's outcome. The nature of the ligands on the palladium center is also a critical variable that can be systematically studied using DFT to design more efficient and selective catalysts.
Table 1: Representative DFT-Calculated Energy Barriers for a Hypothetical Palladium-Catalyzed Allylic Alkylation of Octa-1,7-dien-3-yl acetate
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |
| Nucleophilic Attack (linear product) | Pd(PPh₃)₂(allyl)⁺ | 12.5 |
| Nucleophilic Attack (branched product) | Pd(PPh₃)₂(allyl)⁺ | 14.8 |
| Reductive Elimination | Pd(PPh₃)₂(allyl)(Nu) | 8.3 |
Note: The data in this table are representative and intended for illustrative purposes, as specific DFT studies on acetic acid;octa-1,7-dien-1-ol were not found in the literature reviewed.
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of octadienyl acetates in various environments, such as in different solvents or in the presence of other molecules. arxiv.orgresearchgate.netutwente.nlucl.ac.uk These simulations provide a time-resolved picture of the molecule's motions, allowing for the characterization of its flexibility, preferred conformations, and the energetic barriers between different conformational states.
For a molecule like octa-1,7-dien-1-ol acetate, with its flexible eight-carbon chain, MD simulations can reveal the accessible conformations of the dienyl system and the orientation of the acetate group. This information is crucial for understanding how the molecule's shape influences its reactivity. For example, the accessibility of the allylic positions to a catalyst or a reactant can be assessed by analyzing the conformational ensemble generated by MD simulations.
The choice of solvent is a critical parameter in MD simulations, as solvent molecules can significantly influence the conformational preferences of the solute through explicit interactions like hydrogen bonding or through bulk solvent effects. arxiv.orgresearchgate.netutwente.nlucl.ac.uk By running simulations in different solvents, it is possible to predict how the reaction environment might affect the substrate's conformation and, consequently, its reactivity.
Quantum Chemical Topology (QCT) Analysis for Electron Density Distribution
Quantum Chemical Topology (QCT) offers a powerful framework for analyzing the electron density distribution in molecules, providing insights into chemical bonding, atomic charges, and reactivity. acs.orgsciencesconf.orgrsc.orgmanchester.ac.ukresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM), a prominent method within QCT, partitions the molecular electron density into atomic basins, allowing for the calculation of various atomic properties.
In the context of octadienyl acetates, QCT analysis can be used to characterize the nature of the chemical bonds within the molecule. For example, the properties of the bond critical points (BCPs) between atoms can reveal the degree of covalent or ionic character. The analysis of the Laplacian of the electron density can identify regions of electron concentration and depletion, which are indicative of nucleophilic and electrophilic sites, respectively.
This detailed electronic structure information is invaluable for understanding the molecule's reactivity. For instance, the atomic charges calculated using QTAIM can help to rationalize the regioselectivity of nucleophilic or electrophilic attacks. Furthermore, by analyzing the changes in the electron density distribution along a reaction coordinate, QCT can provide a deeper understanding of the electronic rearrangements that occur during a chemical reaction.
Table 2: Representative QTAIM Parameters for the Carbonyl Group in an Octadienyl Acetate
| Parameter | Value (atomic units) | Interpretation |
| Electron density at BCP (ρ(r)) | 0.35 | High value indicates a strong, covalent-like bond. |
| Laplacian of electron density at BCP (∇²ρ(r)) | -0.85 | Negative value is characteristic of a shared interaction (covalent bond). |
| Ellipticity (ε) | 0.12 | Non-zero value indicates some π-character in the C=O bond. |
| Atomic Charge on Carbonyl Carbon | +1.2 | Indicates a significant electrophilic character. |
| Atomic Charge on Carbonyl Oxygen | -1.1 | Indicates a significant nucleophilic character. |
Note: The data in this table are representative and intended for illustrative purposes, as specific QCT studies on this compound were not found in the literature reviewed.
Prediction of Reaction Kinetics and Mechanisms
Computational studies can also explore competing reaction pathways and predict the distribution of products under different reaction conditions. For example, in the case of an allylic substitution reaction of an octadienyl acetate, computational models can predict the ratio of linear to branched products by comparing the activation energies of the respective pathways. nih.govresearchgate.netresearcher.lifenih.gov This predictive capability is highly valuable for the optimization of reaction conditions to favor the formation of a desired product. Machine learning approaches are also emerging as powerful tools for predicting reaction performance, leveraging descriptors derived from quantum chemical calculations. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Building Blocks for Complex Organic Molecules
Octa-1,7-dien-1-yl acetate (B1210297) and its isomers serve as foundational materials in the synthesis of more complex organic structures. The presence of two reactive alkene functionalities allows for selective chemical modifications, leading to the construction of intricate molecular frameworks. Research has demonstrated the synthesis of octadienyl acetates through the reaction of butadiene with acetic acid in the presence of palladium catalysts. google.com This process yields a mixture of isomers, including 2,7-octadien-1-yl acetate and 1,7-octadien-3-yl acetate. google.com
These octadienyl acetates can be further transformed into other valuable organic molecules. For instance, hydrogenation of these unsaturated esters, followed by hydrolysis, yields octanols. google.com Specifically, 1,7-octadien-3-ol acetate can be converted to the secondary alcohol, octan-3-ol. google.com These resulting alcohols can then be utilized in the production of other commercially significant compounds, such as plasticizers, through reactions with anhydrides like phthalic anhydride (B1165640). google.com The ability to convert a simple diene and acetic acid into these more complex and functionalized molecules underscores the utility of octa-1,7-dien-1-yl acetate as a key building block in organic synthesis.
Precursors for Specialty Polymers and Functional Materials
The diene structure within octa-1,7-dien-1-yl acetate and its related isomers provides a pathway for polymerization and the creation of specialty materials. The terminal double bonds are amenable to various polymerization techniques. For example, the related alcohol, octan-3-ol, derived from 1,7-octadien-3-ol acetate, can be used to form octyl acrylate, a monomer for polymer production. google.com
Furthermore, the parent diene, 1,7-octadiene (B165261), is recognized as a precursor to specialty polymers. wikipedia.org It can be produced commercially through the dimerization of butadiene. wikipedia.org This diene can then be functionalized to create monomers for polymerization. While direct polymerization of octa-1,7-dien-1-yl acetate is less commonly documented in readily available literature, the principles of polymer chemistry suggest its potential as a monomer or co-monomer in the synthesis of polymers with tailored properties, where the acetate group could impart specific functionalities.
Synthesis of Bioactive Compounds (e.g., Pheromones, without biological effect/dosage details)
A significant application of dienyl acetates, including structures related to octa-1,7-dien-1-yl acetate, is in the synthesis of insect sex pheromones. Many lepidopteran pheromones are long-chain unsaturated acetates. The synthesis of these bioactive compounds often involves the precise construction of carbon-carbon double bonds with specific stereochemistry, followed by the introduction of an acetate functional group.
For instance, tetradeca-9Z,12E-dien-1-yl acetate, a sex pheromone of the Indian meal moth (Plodia interpunctella), has been synthesized from octa-1,7-diene, a closely related precursor. researchgate.net This synthesis highlights how the C8 backbone of the diene can be elaborated to produce the longer chain required for the pheromone. Other examples include the synthesis of (11Z,13Z)-hexadecadien-1-yl acetate, a pheromone component for some species in the Notodontidae family. mdpi.com The synthesis of these complex bioactive molecules often relies on multi-step sequences where a diene alcohol is a key intermediate that is subsequently acetylated to yield the final pheromone. nih.gov The general synthetic strategies for these types of compounds underscore the importance of dienyl acetates as a structural motif in bioactive molecules.
| Bioactive Compound Class | Precursor/Structural Motif | Example of Synthesized Compound |
| Insect Sex Pheromones | Dienyl Acetate | tetradeca-9Z,12E-dien-1-yl acetate researchgate.net |
| Insect Sex Pheromones | Dienyl Acetate | (11Z,13Z)-hexadecadien-1-yl acetate mdpi.com |
| Insect Sex Pheromones | Dienyl Acetate | (E,Z)-7,9-dodecadienyl-1-acetate google.com |
Role in Ring-Closing Metathesis Studies for Cyclic Compound Synthesis
The presence of two terminal alkenes in octa-1,7-dien-1-yl acetate makes it a suitable substrate for ring-closing metathesis (RCM), a powerful reaction in organic synthesis for the formation of cyclic compounds. wikipedia.orgorganic-chemistry.org RCM utilizes metal catalysts, such as those based on ruthenium, to intramolecularly couple the two terminal double bonds, forming a cycloalkene and releasing a small volatile molecule, typically ethylene. wikipedia.org
The parent diene, 1,7-octadiene, is known to undergo ring-closing metathesis to produce cyclooctene. wikipedia.org The presence of the acetate functionality in octa-1,7-dien-1-yl acetate is generally well-tolerated by modern metathesis catalysts, allowing for the synthesis of functionalized cyclic molecules. organic-chemistry.org This reaction provides a direct route to eight-membered rings, which can be challenging to synthesize through other methods. The resulting functionalized cycloalkene can then be further modified, making RCM of substrates like octa-1,7-dien-1-yl acetate a valuable strategy for the synthesis of complex cyclic architectures. nih.gov
Surface Modification Research
While direct research on the use of octa-1,7-dien-1-yl acetate for surface modification is not extensively documented, the application of its parent diene, 1,7-octadiene, provides strong evidence for its potential in this area. Plasma polymerization of 1,7-octadiene onto silica particles has been shown to create films that can tune the hydrophobicity of the surface. wikipedia.org This technique allows for the deposition of a thin, cross-linked polymer film onto a substrate, altering its surface properties.
Given that the acetate group would introduce polarity, it is plausible that plasma polymerization of octa-1,7-dien-1-yl acetate could be used to create surfaces with different and tunable hydrophilic/hydrophobic characteristics compared to those derived from 1,7-octadiene alone. Surface modification is a critical area of materials science, with applications ranging from biocompatible coatings to anti-fouling surfaces. The ability to introduce both polymeric chains and functional groups like acetates onto a surface could offer a versatile tool for designing advanced materials with specific surface properties.
Environmental Transformation Pathways of Unsaturated Esters Excluding Human/ecological Toxicity
Atmospheric Degradation Mechanisms by Reactive Species (e.g., OH Radicals)
Once released into the atmosphere, unsaturated esters are primarily degraded through gas-phase reactions with photochemically generated reactive species. The most significant of these is the hydroxyl (OH) radical, which is a major daytime oxidant in the troposphere. researchgate.netcopernicus.org The reaction with OH radicals is typically the main loss process for unsaturated volatile organic compounds (VOCs) like esters. copernicus.org
The degradation process is initiated by the addition of the OH radical to the carbon-carbon double bonds present in the unsaturated ester molecule. researchgate.net This addition mechanism is supported by the negative temperature dependence observed in kinetic studies, which indicates the formation of a reversible OH-adduct. nih.govconicet.gov.aracs.org
The rate at which unsaturated esters react with OH radicals is a crucial parameter for assessing their atmospheric lifetime. Kinetic studies, often performed in environmental simulation chambers using relative rate techniques, have determined the rate coefficients for various unsaturated esters. nih.govconicet.gov.aracs.org These experiments typically involve monitoring the concentration of the target ester and a reference compound with a known OH reaction rate coefficient over time. nih.govconicet.gov.aracs.org
The reactions of OH radicals with unsaturated esters are generally fast due to the presence of the reactive C=C double bond. researchgate.net For example, studies on various acrylates, methacrylates, and acetates have shown rate coefficients on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The temperature dependence of these reactions is often described by the Arrhenius expression, although many unsaturated esters exhibit a negative temperature dependence, suggesting the reaction proceeds via an addition mechanism involving the formation of a reversible intermediate complex. nih.govacs.org
| Unsaturated Ester | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Methyl Methacrylate | (4.30 ± 0.98) x 10⁻¹¹ nih.govacs.org |
| Butyl Methacrylate | (6.63 ± 1.42) x 10⁻¹¹ nih.govacs.org |
| Butyl Acrylate | (2.17 ± 0.48) x 10⁻¹¹ nih.govacs.org |
| Vinyl Acetate (B1210297) | (2.48 ± 0.61) x 10⁻¹¹ nih.govacs.org |
| 3-methyl-1,3-pentadiene | (15.09 ± 0.72) x 10⁻¹¹ researchgate.net |
| 1,4-hexadiene | (9.13 ± 0.62) x 10⁻¹¹ researchgate.net |
The molecular structure of an unsaturated ester significantly influences its atmospheric degradation rate. The reactivity towards OH radicals is primarily determined by the number and position of C=C double bonds and the nature of the substituent groups. nih.govconicet.gov.ar
Number and Type of Double Bonds : The primary reaction site for OH radicals is the C=C double bond. researchgate.net For dienes, the relative position of the double bonds (conjugated, isolated, or cumulated) significantly affects reactivity. Conjugated dienes are generally more reactive than isolated dienes. researchgate.net In the case of octa-1,7-dien-1-yl acetate, the presence of two isolated double bonds suggests a high reactivity towards OH radicals.
Substitution around the Double Bond : The presence of alkyl groups on the double-bonded carbons generally increases the reaction rate.
Ester Functional Group : The ester group itself can influence the reactivity. The structure of both the acyl and alkoxy groups of the ester can modify the electron density of the double bond, thereby affecting the rate of OH radical addition. nih.gov
Anaerobic Biodegradation in Marine and Sedimentary Environments
In anoxic environments such as marine sediments, the primary degradation pathway for organic compounds, including unsaturated esters, is anaerobic biodegradation. This process is carried out by microbial communities in the absence of oxygen. The biodegradability of esters under these conditions is a key factor in preventing their accumulation in sediments.
The initial step in the anaerobic breakdown of esters is typically the enzymatic hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent alcohol and carboxylic acid. For octa-1,7-dien-1-yl acetate, this would yield octa-1,7-dien-1-ol and acetic acid. These initial products are then further metabolized by various anaerobic microorganisms.
Several structural features of ester molecules have been found to influence their rate and extent of anaerobic biodegradation. researchgate.netnih.gov
Chain Length : Studies have shown that the total carbon number of the ester affects its biodegradability. Esters with a total carbon number between 12 and 18 are often readily biodegradable. researchgate.netnih.gov
Unsaturation : The presence of one or more double bonds in the carbon chain can increase the biodegradability of an ester. researchgate.netnih.gov The double bonds can serve as a point of attack for microbial enzymes, facilitating the breakdown of the molecule.
Branching : Branching in either the alcohol or acid moiety of the ester tends to decrease the rate and extent of anaerobic biodegradation. researchgate.netnih.gov Linear-chain esters are generally more easily degraded by microbial consortia.
| Structural Factor | Effect on Biodegradability | Rationale |
|---|---|---|
| Increasing Chain Length | Optimal range exists (e.g., C12-C18) researchgate.netnih.gov | Very long chains may have lower bioavailability, while very short chains may be metabolized differently. |
| Presence of Unsaturation (C=C bonds) | Increases biodegradability researchgate.netnih.gov | Double bonds provide reactive sites for enzymatic attack. |
| Branching in Carbon Chain | Decreases biodegradability researchgate.netnih.gov | Steric hindrance can inhibit enzyme access to the ester bond or other parts of the molecule. |
Following the initial hydrolysis, the resulting alcohol and carboxylic acid are further degraded. For octa-1,7-dien-1-yl acetate, the intermediates would be octa-1,7-dien-1-ol and acetic acid.
Acetic acid is a readily metabolizable substrate for many anaerobic microorganisms, including methanogens, which can convert it to methane and carbon dioxide. oup.com
The unsaturated C8 alcohol, octa-1,7-dien-1-ol, would likely undergo further degradation through pathways developed for long-chain alkenes and alcohols. One probable pathway is β-oxidation. This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxylic acid derived from the alcohol. For unsaturated compounds, specific enzymes are required to handle the double bonds, often involving isomerization or reduction steps before β-oxidation can proceed. Acetate is a common intermediary product detected in the anaerobic degradation of long-chain unsaturated hydrocarbons, indicating that β-oxidation is a key process. oup.com Ultimately, the entire carbon chain is broken down into smaller molecules that can enter central metabolic pathways.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary challenge in the synthesis of diene compounds is achieving high selectivity for the desired isomer. Future research should focus on the development of sophisticated catalytic systems to control the regioselectivity and stereoselectivity of reactions producing and utilizing octa-1,7-dien-1-yl acetate (B1210297).
Areas for Investigation:
Transition Metal Catalysis: Exploration of palladium, rhodium, and ruthenium-based catalysts for reactions such as the hydroacetoxylation of 1,7-octadiene (B165261) could provide direct and selective routes to the target ester. Research into ligand design will be crucial for tuning the catalyst's activity and selectivity.
Photoredox Catalysis: Photo-mediated methods offer mild reaction conditions and unique reactivity pathways. nih.gov Investigating the use of photoredox catalysts for the addition of acetic acid across one of the double bonds of 1,7-octadiene could lead to novel and efficient synthetic protocols.
Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative to traditional chemical methods. Screening for and engineering enzymes, such as lipases, for the selective esterification of octa-1,7-dien-1-ol or the selective hydrolysis of related diacetates could be a promising research direction.
A comparative analysis of potential catalytic approaches is presented in the table below.
| Catalytic System | Potential Advantages | Key Research Challenges |
| Transition Metal | High efficiency, tunable selectivity through ligand modification. | Catalyst cost and toxicity, optimization of reaction conditions. |
| Photoredox | Mild reaction conditions, novel reactivity, use of visible light. | Substrate scope limitations, development of robust catalysts. |
| Enzymatic | High selectivity, environmentally friendly, mild conditions. | Enzyme stability and availability, reaction rates. |
Exploration of Sustainable Synthesis Routes
In line with the growing emphasis on green chemistry, developing sustainable methods for the production of octa-1,7-dien-1-yl acetate is a critical future goal. cas.org This involves utilizing renewable feedstocks and designing energy-efficient processes.
Potential Sustainable Approaches:
Bio-based Feedstocks: Investigating the conversion of biomass-derived platform chemicals into 1,7-octadiene or octa-1,7-dien-1-ol would be a significant step towards a sustainable synthesis.
Solvent-Free Reactions: The development of catalytic systems that operate efficiently without the need for volatile organic solvents would greatly improve the environmental profile of the synthesis. longdom.org
Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, better selectivity, and safer operation compared to batch processes.
Advanced Mechanistic Elucidation of Complex Transformations
A deep understanding of the reaction mechanisms is fundamental for the rational design of improved synthetic methods. Future research should employ advanced analytical and spectroscopic techniques to elucidate the intricate pathways of reactions involving octa-1,7-dien-1-yl acetate.
Focus Areas for Mechanistic Studies:
In-situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reactions in real-time can provide valuable insights into the formation of intermediates and transition states.
Isotopic Labeling Studies: Employing isotopically labeled substrates can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Kinetic Analysis: Detailed kinetic studies can help to determine the rate-determining steps of a reaction and provide information about the composition of the catalytically active species.
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work can accelerate the discovery and optimization of new chemical transformations. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the outcomes of experiments. mdpi.comresearchgate.net
Opportunities for Integrated Research:
Catalyst Screening: Computational modeling can be used to rapidly screen libraries of potential catalysts and ligands, identifying promising candidates for experimental validation.
Reaction Pathway Modeling: DFT calculations can be employed to map out the energy profiles of potential reaction pathways, providing insights into the factors that control selectivity. mdpi.com
Spectroscopic Correlation: Predicting the spectroscopic signatures of proposed intermediates and comparing them with experimental data can help to confirm their existence.
Investigation of New Applications in Specialized Chemical Synthesis
While dienyl acetates are known intermediates, the specific applications for octa-1,7-dien-1-yl acetate are not well-defined. Future research should aim to explore its utility as a building block in the synthesis of valuable and complex molecules.
Potential Application Areas:
Natural Product Synthesis: The diene functionality of this molecule makes it a potential precursor for a variety of natural products through reactions such as Diels-Alder cycloadditions and olefin metathesis.
Pharmaceuticals and Agrochemicals: As a versatile synthetic intermediate, it could be used in the construction of novel pharmacologically or biologically active compounds.
Materials Science: The terminal double bond could be utilized in polymerization reactions to create new materials with unique properties.
Q & A
Basic Research Questions
Q. How can the partition coefficient of acetic acid between water and octa-1,7-dien-1-ol be experimentally determined?
- Methodological Answer :
- Use immiscible solvents (e.g., water and octa-1,7-dien-1-ol) in a separatory funnel. Allow the system to reach equilibrium.
- Quantify acetic acid concentrations in both layers via titration with standardized NaOH (phenolphthalein indicator) or HPLC.
- Calculate the partition coefficient .
- Control variables: temperature (±0.5°C), solvent purity, and pH (acetic acid’s pKa = 4.76) to minimize ionization effects .
Q. What is an effective method for quantifying acetic acid concentration in a mixed solution with octa-1,7-dien-1-ol?
- Methodological Answer :
- Perform acid-base titration using 0.1 M NaOH. Pre-dilute the sample if necessary to avoid overshooting the endpoint.
- Use a pH meter for precise endpoint detection (pH ~8.7) instead of visual indicators to reduce errors from colored solutions.
- Validate results with parallel analysis via FTIR or NMR spectroscopy to confirm consistency .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical partition coefficients of acetic acid in octa-1,7-dien-1-ol systems be analyzed?
- Methodological Answer :
- Data Contradiction Analysis :
- Compare experimental values with predictions from solubility parameters (e.g., Hansen parameters) or COSMO-RS models.
- Investigate structural factors: The conjugated diene in octa-1,7-dien-1-ol increases hydrophobicity compared to 1-octanol, altering solubility trends.
- Assess solvent purity via GC-MS to rule out impurities (e.g., oxidation byproducts) affecting partitioning .
- Experimental Adjustments : Repeat trials under inert atmospheres (N₂) to prevent solvent degradation .
Q. What experimental design considerations are critical when studying the esterification kinetics between acetic acid and octa-1,7-dien-1-ol?
- Methodological Answer :
- Catalyst Selection : Use sulfuric acid (0.5–1.0 wt%) or enzyme-based catalysts (e.g., lipases) for greener synthesis. Monitor activity via FTIR (C=O ester peak at 1740 cm⁻¹).
- Kinetic Monitoring : Employ gas chromatography (GC) with FID detection to track reactant consumption and product formation at intervals (e.g., every 15 mins).
- Variables to Control :
- Molar ratio (e.g., 1:1 vs. excess alcohol to drive equilibrium).
- Temperature (60–80°C for acid catalysis; 30–40°C for enzymatic).
- Water removal (e.g., molecular sieves) to shift equilibrium toward ester formation .
Q. How does the unsaturated structure of octa-1,7-dien-1-ol influence its reactivity with acetic acid compared to saturated alcohols?
- Methodological Answer :
- Mechanistic Analysis :
- The diene in octa-1,7-dien-1-ol may participate in conjugate addition or Diels-Alder side reactions under acidic conditions.
- Use NMR (¹H and ¹³C) to identify unexpected byproducts (e.g., cyclic adducts) and adjust reaction conditions (e.g., lower temperature, shorter reaction times).
- Comparative Studies :
- Perform parallel experiments with 1-octanol and octa-1,7-dien-1-ol under identical conditions. Compare ester yields and side-product profiles via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
